REACTION_SMILES
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[O:9]=[C:10]1[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15]1.[s:1]1[cH:2][c:3]([CH2:6][C:7]#[N:8])[cH:4][cH:5]1>>[s:1]1[cH:2][c:3]([C:6]([C:7]#[N:8])=[C:10]2[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15]2)[cH:4][cH:5]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCCCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#CCc1ccsc1
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Name
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Type
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product
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Smiles
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N#CC(=C1CCCCC1)c1ccsc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |